in vitro pharmacological profile of 2,3,6-trimethoxyamphetamine
in vitro pharmacological profile of 2,3,6-trimethoxyamphetamine
An In-Depth Technical Guide to the Prospective In Vitro Pharmacological Profiling of 2,3,6-Trimethoxyamphetamine (2,3,6-TMA)
Preamble: Charting Unexplored Pharmacological Territory
2,3,6-Trimethoxyamphetamine (2,3,6-TMA), also known as TMA-5, is a positional isomer of the more extensively studied trimethoxyamphetamine (TMA) series of psychedelic phenethylamines.[1] While human anecdotal reports, notably from the work of Alexander Shulgin, suggest significant psychoactivity with a dose of around 30 mg and a duration of 8-10 hours, a critical gap exists in the scientific literature.[1] Specifically, there is a conspicuous absence of published in vitro pharmacological data characterizing its molecular interactions. Unlike its isomers, such as TMA-2 (2,4,5-trimethoxyamphetamine), 2,3,6-TMA has not been systematically evaluated at key central nervous system targets.[1]
This technical guide, therefore, deviates from a retrospective data summary. Instead, it serves as a prospective, expert-driven roadmap for researchers and drug development professionals. We will delineate the essential in vitro pharmacological assays required to comprehensively profile 2,3,6-TMA. This document provides not just the "what" but the "why"—the scientific rationale behind each experimental choice, grounded in the established pharmacology of its structural analogues. The protocols described herein are designed as self-validating systems to ensure robust and reproducible characterization of this and other novel psychoactive compounds.
Part 1: Primary Target Elucidation – The Serotonergic System
Expertise & Rationale: The defining characteristic of classic psychedelics, including phenethylamines like mescaline and the TMA isomers, is their agonism at the serotonin 2A receptor (5-HT₂A).[2][3] This G-protein coupled receptor (GPCR), primarily coupled to Gq/G₁₁, is the lynchpin of their hallucinogenic effects.[4] Its activation initiates a phosphoinositide signaling cascade.[5] Therefore, the foundational step in profiling 2,3,6-TMA is to quantify its affinity and functional activity at the 5-HT₂ receptor family (5-HT₂A, 5-HT₂B, and 5-HT₂C). Data from its isomer, TMA-2, which shows a binding affinity (Ki) for the 5-HT₂A receptor of 1300 nM and functional activation (EC₅₀) at 190 nM, provides a critical benchmark for this class of compounds.[6]
Experimental Workflow 1: Receptor Binding Affinity Profile
The initial step is to determine if and how strongly 2,3,6-TMA binds to the target receptors. This is achieved via competitive radioligand binding assays, which measure the displacement of a known high-affinity radiolabeled ligand by the test compound (2,3,6-TMA).
Step-by-Step Protocol: Radioligand Binding Assay
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Preparation of Membranes: Utilize membranes from HEK-293 cells (or a similar stable cell line) recombinantly expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor.
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Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and ascorbate to prevent oxidation).
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Radioligand Selection:
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For 5-HT₂A: Use a high-affinity antagonist radioligand such as [³H]ketanserin.
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For 5-HT₂B/₂C: Use a suitable radioligand like [³H]mesulergine or [¹²⁵I]DOI.
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Competition Curve Setup: In a 96-well plate, add a fixed concentration of the radioligand and the cell membranes to each well. Add increasing concentrations of 2,3,6-TMA (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
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Controls:
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Total Binding: Wells containing only membranes and radioligand.
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Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-radioactive competitor (e.g., 10 µM mianserin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Harvesting & Scintillation Counting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.
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Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of 2,3,6-TMA. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of 2,3,6-TMA that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining receptor binding affinity (Ki).
Data Presentation: Receptor Binding Affinities
| Target Receptor | Radioligand | Ki (nM) for 2,3,6-TMA |
| 5-HT₂A | [³H]ketanserin | Experimental Value |
| 5-HT₂B | [³H]mesulergine | Experimental Value |
| 5-HT₂C | [³H]mesulergine | Experimental Value |
Experimental Workflow 2: Functional Activity at 5-HT₂A
Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Given its structural class, 2,3,6-TMA is hypothesized to be a 5-HT₂A agonist. This is tested by measuring its ability to activate the Gq-mediated signaling pathway. A calcium flux assay is a robust, high-throughput method for this purpose.[5]
Step-by-Step Protocol: Calcium Flux Assay
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Cell Culture: Plate cells expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK-293) in black-walled, clear-bottom 96-well plates and grow to confluence.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The dye becomes fluorescent upon binding to intracellular calcium.
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Compound Addition: Utilize an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., a FLIPR instrument) to add varying concentrations of 2,3,6-TMA to the wells.
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Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time. An agonist will trigger Ca²⁺ release from the endoplasmic reticulum, causing a rapid increase in fluorescence.
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Controls:
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Positive Control: A known full 5-HT₂A agonist (e.g., serotonin or DOI).
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Negative Control: Vehicle buffer only.
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-
Data Analysis: Determine the peak fluorescence response for each concentration of 2,3,6-TMA. Plot the response against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy, expressed as a percentage of the response to the full agonist control).
Caption: The Gq-mediated signaling pathway activated by 5-HT₂A agonists.
Data Presentation: Functional Activity at 5-HT₂A
| Parameter | Description | Value for 2,3,6-TMA |
| EC₅₀ (nM) | Concentration for 50% of maximal response (Potency) | Experimental Value |
| Emax (%) | Maximal response relative to serotonin (Efficacy) | Experimental Value |
Part 2: Monoamine Transporter Interaction Profile
Expertise & Rationale: The amphetamine scaffold is a well-known pharmacophore for interacting with monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[7][8][9] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[10][11][12] Compounds can act as reuptake inhibitors (blockers) or as substrates that induce reverse transport (releasers). Assessing 2,3,6-TMA's activity at these transporters is crucial for understanding its full pharmacological profile beyond serotonergic agonism, as this can contribute to stimulant or empathogenic effects. While its isomer TMA-2 is reportedly inactive at these transporters, this cannot be assumed for 2,3,6-TMA.[6]
Experimental Workflow 3: Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of 2,3,6-TMA to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific transporter.
Step-by-Step Protocol: Uptake Inhibition
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Cell Culture: Use cell lines (e.g., HEK-293) stably transfected to express human SERT, DAT, or NET. Plate in 96-well plates.
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Pre-incubation: Wash the cells and pre-incubate them for 10-15 minutes in assay buffer containing various concentrations of 2,3,6-TMA.
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Initiate Uptake: Add a fixed, low concentration of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) to each well to start the uptake process.
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Incubation: Incubate for a short, defined period at 37°C (e.g., 5-10 minutes) that falls within the linear range of uptake.
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Terminate Uptake: Rapidly aspirate the medium and wash the cells with ice-cold buffer to stop the uptake process.
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Cell Lysis & Scintillation: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Controls:
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Total Uptake: Wells with cells and radioligand but no inhibitor.
-
Non-Specific Uptake: Wells treated with a known potent inhibitor for each transporter (e.g., fluoxetine for SERT, GBR-12909 for DAT, desipramine for NET) to define 0% specific uptake.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 2,3,6-TMA. Plot the percent inhibition against the log concentration and use non-linear regression to determine the IC₅₀ value for each transporter.
Caption: Workflow for monoamine transporter uptake inhibition assay.
Data Presentation: Monoamine Transporter Inhibition
| Transporter | IC₅₀ (nM) for 2,3,6-TMA |
| SERT | Experimental Value |
| DAT | Experimental Value |
| NET | Experimental Value |
Part 3: Metabolic Interaction Profile – Monoamine Oxidase
Expertise & Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and xenobiotics. Some substituted amphetamines can inhibit these enzymes. For instance, TMA-6 (2,4,6-TMA) is a potent MAO-A inhibitor.[13] Inhibition of MAO can lead to dangerous drug-drug interactions (e.g., serotonin syndrome) by elevating synaptic monoamine levels. Therefore, assessing 2,3,6-TMA's potential to inhibit MAO-A and MAO-B is a crucial safety and mechanistic step.
Experimental Workflow 4: MAO-A and MAO-B Inhibition Assay
A common method uses a chemiluminescent assay that measures hydrogen peroxide, a byproduct of MAO activity.
Step-by-Step Protocol: MAO Inhibition
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Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.
-
Assay Setup: In a white 96-well plate, pre-incubate the MAO enzyme with various concentrations of 2,3,6-TMA.
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Substrate Addition: Add an MAO substrate (e.g., p-tyramine or a proprietary substrate from a commercial kit like MAO-Glo™). This initiates the enzymatic reaction.
-
Detection: After a set incubation time, add a detection reagent containing horseradish peroxidase and a luminogenic substrate. The amount of light produced is proportional to the amount of H₂O₂ generated, and thus to the MAO activity.
-
Controls:
-
100% Activity: Enzyme and substrate without any inhibitor.
-
0% Activity: Known potent inhibitors (clorgyline for MAO-A, selegiline for MAO-B).
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of 2,3,6-TMA and determine the IC₅₀ value via non-linear regression.
Data Presentation: MAO Inhibition
| Enzyme | IC₅₀ (µM) for 2,3,6-TMA |
| MAO-A | Experimental Value |
| MAO-B | Experimental Value |
Summary and Path Forward
This technical guide outlines a logical, tiered approach to elucidating the . By systematically executing these validated workflows, researchers can:
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Quantify its binding and functional activity at the primary psychedelic targets, the 5-HT₂ receptors.
-
Characterize its influence on the monoamine transporters SERT, DAT, and NET.
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Assess its potential for metabolic drug interactions by profiling its activity against MAO-A and MAO-B.
The resulting data will fill a significant void in the scientific literature, providing the foundational molecular understanding necessary for any further research into the neurobiology, therapeutic potential, or toxicological risk of 2,3,6-TMA. This framework is broadly applicable to the characterization of other novel psychoactive substances, ensuring a rigorous and comprehensive approach to modern neuropharmacology.
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